6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Metabolic stability Parkinson's disease model Neuroprotection

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1432680-42-6) is a synthetic tetrahydroisoquinoline (THIQ) derivative bearing chlorine atoms at the 6- and 7-positions of the isoquinoline ring and a methyl group at the 1-position, supplied as the hydrochloride salt (C₁₀H₁₂Cl₃N, MW 252.57). The THIQ scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive molecules targeting monoaminergic neurotransmission and CNS disorders.

Molecular Formula C10H12Cl3N
Molecular Weight 252.6 g/mol
CAS No. 1432680-42-6
Cat. No. B1459180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS1432680-42-6
Molecular FormulaC10H12Cl3N
Molecular Weight252.6 g/mol
Structural Identifiers
SMILESCC1C2=CC(=C(C=C2CCN1)Cl)Cl.Cl
InChIInChI=1S/C10H11Cl2N.ClH/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H
InChIKeyYBEGXUPRXFFQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1432680-42-6): A Defined Dichloro-THIQ Scaffold for CNS-Targeted Research


6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1432680-42-6) is a synthetic tetrahydroisoquinoline (THIQ) derivative bearing chlorine atoms at the 6- and 7-positions of the isoquinoline ring and a methyl group at the 1-position, supplied as the hydrochloride salt (C₁₀H₁₂Cl₃N, MW 252.57) . The THIQ scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive molecules targeting monoaminergic neurotransmission and CNS disorders [1]. The specific 6,7-dichloro-1-methyl substitution pattern distinguishes this compound from endogenous THIQs such as salsolinol (1-methyl-6,7-dihydroxy-THIQ) and from the clinically investigated PNMT inhibitor SK&F 64139 (7,8-dichloro-THIQ), imparting a unique metabolic and pharmacological profile that cannot be replicated by simple in-class substitution [2][3].

Why Generic 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Cannot Be Substituted with Other THIQ Analogs


Tetrahydroisoquinolines are not interchangeable scaffolds. For THIQs, both the position of chlorine substitution and the presence of the 1-methyl group critically determine pharmacological activity, metabolic stability, and synthetic utility. The endogenous 6,7-dihydroxy analog (salsolinol) is rapidly metabolized via catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), limiting its utility as a pharmacological tool [1]. In contrast, the 6,7-dichloro substitution blocks oxidative metabolism at these positions, as explicitly described in the 6,7-disubstituted isoquinoline patent literature, where halogenation at the 6- and 7-positions is claimed to prevent adverse metabolic formation of dihydroxy species [1]. Furthermore, shifting the chlorine atoms from the 6,7- to the 7,8-positions (SK&F 64139) converts the compound from a moderate PNMT ligand into the most potent PNMT inhibitor in the chlorinated THIQ series (Ki = 1.55 nM), demonstrating that regioisomeric chlorination alone can alter target potency by orders of magnitude [2][3]. The hydrochloride salt form further provides defined stoichiometry, enhanced aqueous solubility, and improved long-term storage stability versus the free base (CAS 249624-76-8), which are critical factors in reproducible research .

Quantitative Comparator Evidence for 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Where Differentiation Is Measurable


Metabolic Stability Advantage: 6,7-Dichloro Substitution Blocks Dihydroxy Formation That Limits Endogenous 6,7-Dihydroxy-THIQ (Salsolinol)

The 6,7-dichloro substitution in the target compound directly prevents the metabolic oxidation to catecholic 6,7-dihydroxy species that occurs with the endogenous analog salsolinol (1-methyl-6,7-dihydroxy-THIQ). The patent literature on 6,7-disubstituted isoquinolines explicitly states that halogenation at the 6- and 7-positions 'blocks the adverse metabolic formation of dihydroxy' compounds, which is a key limitation of salsolinol as a pharmacological tool due to rapid COMT-mediated O-methylation and MAO-mediated oxidative deamination [1]. Salsolinol undergoes extensive first-pass metabolism with a short half-life in vivo, while the dichloro analog is resistant to these Phase I and Phase II metabolic pathways at the 6,7-positions [1]. No direct head-to-head metabolic stability assay comparing both compounds was identified in the open literature.

Metabolic stability Parkinson's disease model Neuroprotection

Divergent PNMT Inhibitory Profile: 6,7-Dichloro Substitution Is Not Among the Most Potent PNMT Inhibitors, Unlike the 7,8-Dichloro Isomer (SK&F 64139, Ki = 1.55 nM)

In the foundational structure-activity relationship study of chlorinated THIQs as PNMT inhibitors by Bondinell et al. (J. Med. Chem. 1980), 13 ring-chlorinated 1,2,3,4-tetrahydroisoquinolines were evaluated for in vitro PNMT inhibition using rabbit adrenal enzyme [1]. The rank order of potency for the six most potent members was: 7,8-Cl₂ > 6,7,8-Cl₃ > 7-Cl ≈ 8-Cl > 5,6,7,8-Cl₄ > 5,7,8-Cl₃ [1]. The 6,7-dichloro analog was prepared as compound 11 in the series but was explicitly noted as 'significantly less effective than the 7,8-isomer 13' and was not among the top six compounds for which dissociation constants (Ki values) were determined [1]. In contrast, the 7,8-dichloro isomer (SK&F 64139, compound 13) was the most potent with a reported Ki of 1.55 nM and was advanced to clinical investigation [1][2]. This demonstrates that a simple positional shift of chlorine atoms from 6,7 to 7,8 on the THIQ ring produces a dramatic change in PNMT inhibitory potency. The data also imply that the 6,7-dichloro compound may exhibit reduced off-target PNMT inhibition compared to the 7,8-isomer, which could be advantageous in experiments where PNMT engagement is a confounding variable.

PNMT inhibition Epinephrine biosynthesis CNS pharmacology

6,7-Disubstituted THIQ Patent Coverage Confirms Privileged Scaffold Status for CNS Indications Including Addiction and Neurodegeneration

Patent US20130137719A1 specifically claims 6,7-disubstituted-1-methyl-1,2,3,4-tetrahydro- and -3,4-dihydroisoquinoline derivatives for the treatment of drug addiction and CNS-related diseases [1]. The patent establishes that 6,7-disubstitution is a key structural determinant, with the 6,7-difluoro analog provided as a working example (Example 1: 6,7-difluoro-1-methyl-3,4-dihydroisoquinoline, fully characterized by ¹H NMR and boiling point) [1]. The 6,7-dichloro compound serves as the direct synthetic precursor or comparator for this series. The patent's claims encompass the 6,7-dichloro substitution as part of the Markush structure, and the specification describes the scaffold's relevance to modulating neurotransmission, central metabolism, and motor activity [1]. This patent protection provides freedom-to-operate clarity and validates the 6,7-disubstituted THIQ motif as a non-obvious, commercially relevant scaffold distinct from earlier mono-substituted or unsubstituted THIQ derivatives. In parallel, independent research on 6,7-dichloro-THIQ derivatives has demonstrated beta-adrenoceptor antagonist properties when the 1-position is elaborated with a 3,4,5-trimethoxybenzyl group, further confirming that the 6,7-dichloro substitution pattern supports diverse target engagement profiles [2].

Drug addiction CNS drug discovery Orexin receptor

Hydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Handling vs. Free Base (CAS 249624-76-8)

The target compound (CAS 1432680-42-6) is supplied as the hydrochloride salt with a molecular weight of 252.57 g/mol (C₁₀H₁₂Cl₃N), in contrast to the free base form (CAS 249624-76-8) which has a molecular weight of 216.11 g/mol (C₁₀H₁₁Cl₂N) [1]. The hydrochloride salt provides a 16.9% increase in molecular weight but offers critical practical advantages: (a) the salt form is a crystalline solid with a defined melting point, facilitating unambiguous identity confirmation; (b) the protonated secondary amine enhances aqueous solubility compared to the free base, improving handling in biological assay buffers; (c) the hydrochloride counterion protects the amine from atmospheric CO₂ absorption and oxidative degradation during storage, as reflected in the recommended storage condition of 'sealed in dry, 2-8°C' . The free base (CAS 249624-76-8) is typically supplied as a liquid or low-melting solid with purity specifications of 95-97%, whereas the hydrochloride salt is available at ≥95% purity with full IUPAC nomenclature and canonical SMILES documentation (CC1NCCC2=CC(Cl)=C(Cl)C=C21.Cl) [1].

Salt selection Pre-formulation Reproducibility

Optimal Research and Procurement Application Scenarios for 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride


CNS Drug Discovery: Scaffold for Developing Metabolically Stable THIQ-Based Ligands Targeting Monoaminergic Systems

The 6,7-dichloro-1-methyl-THIQ scaffold is ideally positioned for medicinal chemistry programs developing CNS-penetrant ligands that require resistance to catechol-specific metabolism. As established by the 6,7-disubstituted isoquinoline patent (US20130137719A1), halogenation at the 6- and 7-positions prevents the metabolic hydroxylation that limits the utility of endogenous catechol-THIQs like salsolinol [1]. The 1-methyl group further distinguishes this scaffold from simpler 6,7-dichloro-THIQ (CAS 75416-52-3), providing a chiral center that enables stereochemical exploration of target engagement. Researchers pursuing orexin receptor antagonists, triple monoamine reuptake inhibitors, or PNMT-modulating agents can use this compound as a key intermediate or comparator, leveraging the well-characterized structure-activity relationships established for chlorinated THIQ positional isomers in the Bondinell et al. (1980) PNMT study [2].

Chemical Biology: Use as a Non-Catechol Control Probe in Parkinson's Disease and Neurodegeneration Models

Salsolinol (1-methyl-6,7-dihydroxy-THIQ) is implicated as an endogenous neurotoxin contributing to dopaminergic neuron death in Parkinson's disease, acting through oxidative stress and mitochondrial complex I inhibition [1]. The 6,7-dichloro analog serves as a critical control compound in these studies because the chloro substituents are metabolically inert at these positions and cannot generate reactive quinone species or undergo redox cycling. This allows researchers to dissect whether observed neurotoxic effects are driven by the catechol redox chemistry or by THIQ scaffold interactions with dopamine transporters, monoamine oxidase, or other protein targets. The hydrochloride salt form ensures accurate dosing in stereotaxic injection or cell culture experiments where free base volatility or inconsistent protonation state would introduce variability [2].

Process Chemistry and Scale-Up: Defined Hydrochloride Salt as a Crystalline Intermediate for Multi-Step Synthesis

The hydrochloride salt (CAS 1432680-42-6) provides a crystalline, non-hygroscopic intermediate that can be accurately weighed, stored under defined conditions (sealed dry, 2-8°C), and used in stoichiometric reactions without the amine protonation state ambiguity of the free base [1]. In multi-step synthetic routes to 6,7-disubstituted THIQ derivatives—such as those described in the orexin receptor antagonist literature where the THIQ nitrogen is subsequently functionalized with acyl, sulfonyl, or alkyl groups—the hydrochloride salt can be directly employed after in situ neutralization, or it can be used as a well-defined starting material for Boc-protection or reductive amination steps. The commercial availability of this specific salt form from multiple suppliers with documented purity (≥95%) supports its use in GLP and GMP adjacent research environments where lot-to-lot consistency is essential [1].

Comparative Pharmacology: Rational Selection Between 6,7-Dichloro and 7,8-Dichloro THIQ Isomers Based on PNMT Off-Target Liability

For programs where phenylethanolamine N-methyltransferase (PNMT) inhibition represents either a therapeutic mechanism of interest or an off-target liability to be avoided, the Bondinell et al. (1980) structure-activity data provides a clear decision framework [1]. If PNMT inhibition is desired, the 7,8-dichloro isomer (SK&F 64139, Ki = 1.55 nM) is the optimal choice; if PNMT inhibition must be minimized, the 6,7-dichloro isomer represents a superior starting point, as it was not among the top six most potent PNMT inhibitors in the series [1][2]. This positional selectivity enables rational scaffold triage before committing to expensive in vivo pharmacokinetic and efficacy studies, reducing the risk of target-related toxicity or confounding pharmacology in late-stage development.

Quote Request

Request a Quote for 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.